molecular formula C22H25N3O4S B3202577 N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide CAS No. 1021210-85-4

N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B3202577
CAS No.: 1021210-85-4
M. Wt: 427.5 g/mol
InChI Key: FMFPNLFJJSHZQL-UHFFFAOYSA-N
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Description

N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide (CAS 1021210-85-4) is a synthetic indole-based compound supplied for research purposes. Its molecular structure, which incorporates a benzenesulfonamide group, is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors . Indole-sulfonamide hybrids are a prominent class of compounds studied for their inhibitory activity against various biological targets. For instance, related indole-based benzenesulfonamides have been extensively investigated as potent and selective inhibitors of carbonic anhydrase isoforms , enzymes implicated in a range of physiological and pathological processes, including certain cancers . The structural motif of a sulfonamide group directly attached to an aromatic ring is a classic and effective zinc-binding group (ZBG) that coordinates the zinc ion in the active site of carbonic anhydrases, making this compound a valuable scaffold for the design and synthesis of novel inhibitors . Furthermore, indole derivatives have been explored as modulators of other therapeutic targets, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . This compound is provided For Research Use Only and is intended for use in laboratory studies. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety precautions.

Properties

IUPAC Name

N-[4-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-3-21(26)23-17-8-10-19(11-9-17)30(28,29)24-18-7-6-15-12-13-25(20(15)14-18)22(27)16-4-5-16/h6-11,14,16,24H,2-5,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFPNLFJJSHZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that exhibits a variety of biological activities, primarily due to its unique structural features, which include an indole derivative and sulfamoyl functional groups. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in oncology and enzyme inhibition.

Chemical Structure and Properties

The compound's IUPAC name is N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-(dimethylsulfamoyl)benzamide. Its molecular formula is C21H23N3O4S, with a molecular weight of approximately 397.49 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

Table 1: Structural Characteristics

PropertyValue
IUPAC NameN-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-(dimethylsulfamoyl)benzamide
Molecular FormulaC21H23N3O4S
Molecular Weight397.49 g/mol
LogP2.5
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression and inflammation. The compound interacts with carbonic anhydrases (CAs), which are pivotal in regulating pH and fluid balance in tissues.

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrases : Research indicates that sulfonamide derivatives, including the compound , exhibit potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA). For instance, studies showed that certain derivatives demonstrated low nanomolar inhibitory concentrations against hCA II, IX, and XII, which are associated with tumor growth .
  • Antitumor Activity : A combination formulation involving this compound has been shown to enhance antitumor effects by inhibiting ribonucleotide reductase (RNR), crucial for DNA synthesis in rapidly dividing cells. The effectiveness was evaluated through various in vitro assays that demonstrated significant reductions in cell viability in cancer cell lines .
  • Selectivity and Efficacy : Docking studies revealed that the compound's selectivity towards tumor-associated hCA isoforms is due to favorable interactions within the active sites of these enzymes, differentiating it from non-selective inhibitors .

Table 2: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionhCA I, II, IX, XII
Antitumor EffectsRibonucleotide Reductase
SelectivityTumor-associated hCA

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Indole Core : Utilizing cyclopropanecarbonyl chloride and indole derivatives.
  • Sulfamoylation : Reacting the indole derivative with dimethylsulfamoyl chloride under basic conditions.
  • Final Coupling : The butyramide moiety is introduced through acylation reactions.

Table 3: Synthetic Steps Overview

StepReagents/Conditions
Indole FormationCyclopropanecarbonyl chloride, Indole derivative
SulfamoylationDimethylsulfamoyl chloride, Base (e.g., NaOH)
AcylationButyric acid derivative

Scientific Research Applications

The compound N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide represents a significant area of interest in medicinal chemistry, particularly for its potential applications in drug development and therapeutic interventions. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, biological activities, and case studies that illustrate its efficacy in various contexts.

Properties

  • Molecular Formula: C19H24N4O3S
  • Molecular Weight: 388.48 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. The indoline structure is known for its ability to inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study: Indoline Derivatives

A study demonstrated that indoline derivatives can effectively target cancer pathways, leading to reduced tumor growth in xenograft models. The incorporation of sulfamoyl groups has been shown to enhance the selectivity and potency of these compounds against various cancer types, including breast and lung cancers.

Anti-inflammatory Properties

The sulfamoyl group is often associated with anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines and pathways.

Case Study: Inhibition of Cytokine Production

In vitro studies have shown that related compounds can significantly reduce the production of TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Activity

The structural features of this compound may confer antimicrobial properties, making it a candidate for further exploration against resistant bacterial strains.

Case Study: Efficacy Against Resistant Strains

Research on sulfamoyl-containing compounds has revealed their effectiveness against multi-drug resistant strains of bacteria, highlighting their potential role in addressing antibiotic resistance.

Enzyme Inhibition

The compound likely acts through the inhibition of specific enzymes involved in cancer progression and inflammation. For instance, it may inhibit carbonic anhydrases or other sulfonamide-sensitive enzymes.

Receptor Modulation

Modulation of receptor activity, particularly those involved in inflammatory responses or cell proliferation pathways, is another proposed mechanism through which this compound exerts its effects.

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
Anticancer ActivityInduction of apoptosisReduced tumor growth in xenograft models
Anti-inflammatoryInhibition of cytokine productionSignificant reduction in TNF-alpha and IL-6 levels
AntimicrobialInhibition of bacterial growthEffective against multi-drug resistant bacteria

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key features with sulfonamide derivatives reported in recent studies. Below is a comparative analysis:

Compound Core Structure Key Substituents Reported Activity Reference
N-(4-(N-(1-(Cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide Indoline Cyclopropanecarbonyl, butyramide Not reported
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine Cyclopentyl, pyrimidin-2-yl sulfamoyl, methoxyphenyl Enzyme inhibition (synthesis focus)
Pyrazolo[1,5-a][1,3,5]triazine derivatives (e.g., 10, 11, 12 ) Pyrazolo-triazine Varied sulfonamide groups (e.g., aryl, heteroaryl) Antimicrobial (MIC: 4–32 µg/mL)
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 15a, 15b ) Pyrazolo-pyrimidine Ketene dithioacetal-derived substituents Antimicrobial (MIC: 8–64 µg/mL)

Key Structural and Functional Differences

  • Core Heterocycles: The target compound’s indoline core contrasts with the pyrrolo-pyrimidine () and pyrazolo-triazine/pyrimidine () scaffolds. Indoline’s rigidity may enhance target selectivity compared to more flexible systems . Cyclopropanecarbonyl vs.
  • Sulfonamide Variations :

    • The indolin-6-yl sulfamoyl group in the target compound differs from the pyrimidin-2-yl sulfamoyl in . Pyrimidine-containing sulfonamides often exhibit stronger hydrogen-bonding interactions with targets like dihydropteroate synthase .
    • ’s derivatives use simpler aryl sulfonamides, which are less metabolically stable but easier to synthesize .
  • Functional Groups :

    • The butyramide chain in the target compound may enhance solubility compared to the methoxyphenyl carboxamide in . However, longer aliphatic chains could increase off-target interactions .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide?

  • Methodological Answer : Synthesis typically involves sequential coupling of the indoline-sulfamoyl and phenyl-butyramide moieties. Key steps include:

  • Sulfamoylation : Reacting 1-(cyclopropanecarbonyl)indolin-6-amine with 4-nitrobenzenesulfonyl chloride under basic conditions (pH 8–9) to form the sulfonamide intermediate.
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to convert nitro groups to amines.
  • Amidation : Coupling the sulfamoyl intermediate with butyric acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt).
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity.
  • Challenges : Side reactions during sulfamoylation (e.g., over-sulfonation) require strict pH control and stoichiometric monitoring .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR to verify functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, cyclopropane C=O at ~1700 cm⁻¹).
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for molecular ion verification.
  • Crystallinity : X-ray diffraction (if crystalline) or differential scanning calorimetry (DSC) for polymorph identification .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfamoylation efficiency.
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for nitro group reduction.
  • Temperature Control : Maintain <50°C during amidation to prevent decomposition.
  • In-line Monitoring : Use thin-layer chromatography (TLC) or reaction calorimetry to track intermediates .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Analog Design : Synthesize derivatives with modified substituents (e.g., cyclopropane → cyclohexane, butyramide → propionamide).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases.
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 ELISA) to correlate substituent changes with activity.
  • Data Analysis : Use QSAR models to identify critical physicochemical parameters (e.g., logP, polar surface area) .

Q. How can researchers address low aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Formulation Optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes.
  • Salt Formation : Screen hydrochloride or sodium salts to improve solubility.
  • Nanoformulation : Develop liposomal or polymeric nanoparticles for controlled release.
  • Pharmacokinetic Testing : Monitor plasma concentration via LC-MS/MS to assess bioavailability improvements .

Q. What experimental approaches identify the compound’s biological targets?

  • Methodological Answer :

  • Pull-down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates.
  • Thermal Shift Assay (TSA) : Screen for target proteins with altered thermal stability upon ligand binding.
  • CRISPR-Cas9 Screening : Perform genome-wide knockout studies to identify sensitizing/resistance genes.
  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells to map pathway perturbations .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported biological activity for similar sulfonamide derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies.
  • Dose-Response Validation : Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines).
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding.
  • Statistical Rigor : Apply Bayesian modeling to account for variability in IC₅₀ measurements .

Future Research Directions

Q. What are key gaps in understanding this compound’s mechanism of action?

  • Methodological Answer :

  • Epigenetic Effects : Investigate histone deacetylase (HDAC) modulation via ChIP-seq.
  • Metabolomics : Profile changes in cellular metabolites (e.g., ATP, NAD⁺) using LC-MS.
  • In Vivo Efficacy : Test in orthotopic tumor models with biomarker analysis (e.g., PD-L1 expression).
  • Resistance Mechanisms : Generate drug-resistant cell lines via chronic exposure and perform whole-exome sequencing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide
Reactant of Route 2
Reactant of Route 2
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide

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